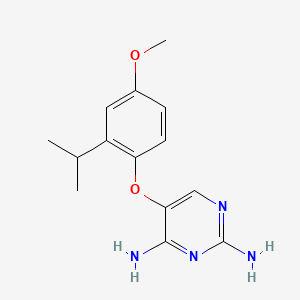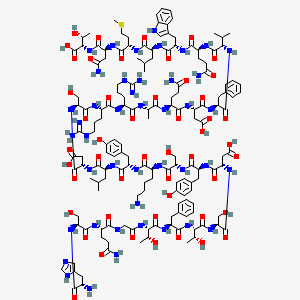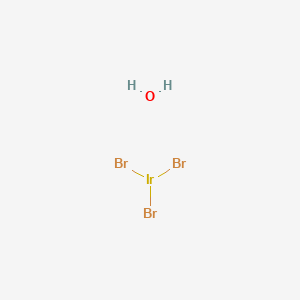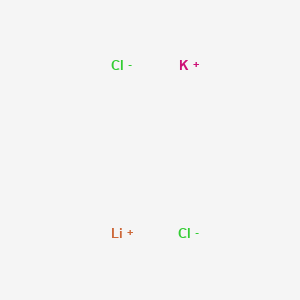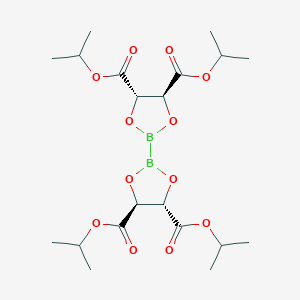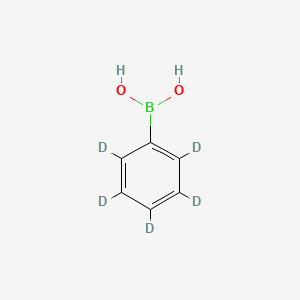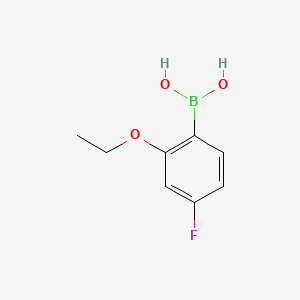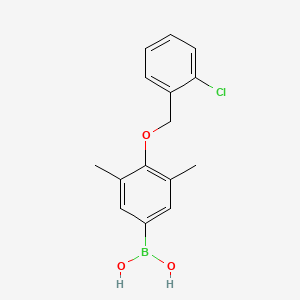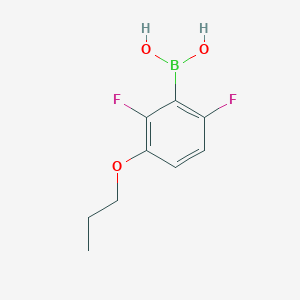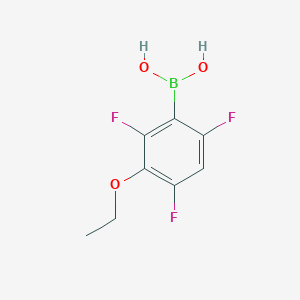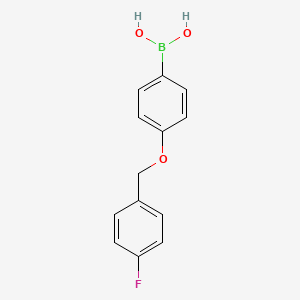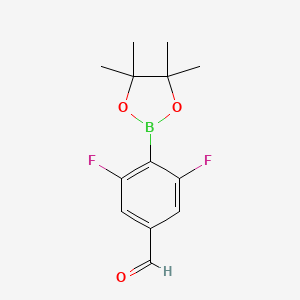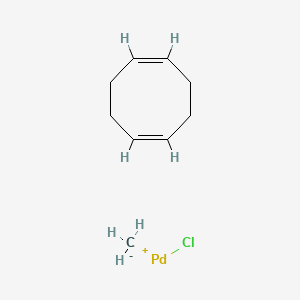
Pd-clme(cod)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(1,5-cyclooctadiene)methylpalladium(II) typically involves the reaction of tetrachloropalladate in hydrochloric acid with cycloocta-1,5-diene . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques and equipment ensures the efficient production of Chloro(1,5-cyclooctadiene)methylpalladium(II).
Chemical Reactions Analysis
Types of Reactions: Chloro(1,5-cyclooctadiene)methylpalladium(II) undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the oxidation of other substances.
Reduction: It can also be involved in reduction reactions, where it helps in the reduction of other compounds.
Substitution: The compound is known for its role in substitution reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or aryl halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the products are typically new organic compounds with carbon-carbon or carbon-nitrogen bonds.
Scientific Research Applications
Chloro(1,5-cyclooctadiene)methylpalladium(II) has a wide range of scientific research applications, including:
Chemistry: It is widely used as a catalyst in various organic synthesis reactions, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including the development of new drugs and therapeutic agents.
Industry: It is used in industrial processes for the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Chloro(1,5-cyclooctadiene)methylpalladium(II) involves its role as a catalyst in various chemical reactions. The palladium center in the compound facilitates the formation and breaking of chemical bonds, thereby accelerating the reaction rate. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the palladium center undergoes oxidative addition, transmetallation, and reductive elimination steps .
Comparison with Similar Compounds
Dichloro(1,5-cyclooctadiene)palladium(II): This compound is similar in structure and function but contains two chlorine atoms instead of one methyl group.
Bis(1,5-cyclooctadiene)nickel(0): A nickel-based compound with similar catalytic properties.
Chloro(1,5-cyclooctadiene)platinum(II): A platinum-based compound with analogous applications in catalysis.
Uniqueness: Chloro(1,5-cyclooctadiene)methylpalladium(II) is unique due to its specific combination of palladium, chlorine, and methyl group, which imparts distinct catalytic properties. Its ability to facilitate a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
63936-85-6 |
|---|---|
Molecular Formula |
C9H15ClPd |
Molecular Weight |
265.09 g/mol |
IUPAC Name |
carbanide;chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene |
InChI |
InChI=1S/C8H12.CH3.ClH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;1H3;1H;/q;-1;;+2/p-1/b2-1-,8-7-;;; |
InChI Key |
JRDZAJXSFXHJHS-PHFPKPIQSA-M |
SMILES |
[CH3-].C1CC=CCCC=C1.Cl[Pd+] |
Isomeric SMILES |
[CH3-].C1/C=C\CC/C=C\C1.Cl[Pd+] |
Canonical SMILES |
[CH3-].C1CC=CCCC=C1.Cl[Pd+] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


